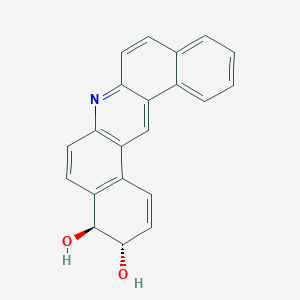
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- (DBA) is a polycyclic aromatic hydrocarbon (PAH) that is known to be a potent mutagen and carcinogen. DBA is found in cigarette smoke, diesel exhaust, and other environmental sources. Due to its potential health hazards, DBA has been the subject of extensive scientific research.
Wirkmechanismus
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- is metabolized to reactive intermediates that can bind to DNA and form adducts. These adducts can cause mutations and other DNA damage that can lead to cancer. Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemische Und Physiologische Effekte
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has been shown to affect a variety of cellular processes, including DNA repair, cell cycle regulation, and apoptosis. Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has also been found to disrupt mitochondrial function and induce oxidative stress. In animal models, Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- exposure has been associated with changes in gene expression, immune function, and reproductive health.
Vorteile Und Einschränkungen Für Laborexperimente
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- is a potent carcinogen that can be used to study the mechanisms of cancer initiation and promotion. Its mutagenic properties also make it a useful tool for studying DNA damage and repair. However, Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- is highly toxic and must be handled with care. Its synthesis is also complex and requires specialized equipment and expertise.
Zukünftige Richtungen
Future research on Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- should focus on identifying the specific DNA adducts and signaling pathways that contribute to its carcinogenic effects. This information could be used to develop new strategies for preventing or treating Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans--induced cancer. Other areas of research could include the development of more efficient synthesis methods and the evaluation of the environmental and occupational exposure to Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-. Additionally, the potential health effects of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- metabolites and their interaction with other environmental toxins should be investigated.
Synthesemethoden
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- can be synthesized through a multi-step process involving the oxidation of anthracene to anthraquinone followed by cyclization and reduction. This method yields a mixture of isomers, including the trans-isomer, which is the most biologically active form of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans-.
Wissenschaftliche Forschungsanwendungen
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has been extensively studied for its mutagenic and carcinogenic properties. It has been shown to induce DNA damage, mutations, and chromosomal aberrations in vitro and in vivo. Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- has also been found to be a potent tumor initiator and promoter in animal models. These findings have led to the classification of Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC).
Eigenschaften
CAS-Nummer |
105467-65-0 |
|---|---|
Produktname |
Dibenz(a,j)acridine-3,4-diol, 3,4-dihydro-, trans- |
Molekularformel |
C21H15NO2 |
Molekulargewicht |
313.3 g/mol |
IUPAC-Name |
(7S,8S)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol |
InChI |
InChI=1S/C21H15NO2/c23-20-10-7-14-15(21(20)24)6-9-19-17(14)11-16-13-4-2-1-3-12(13)5-8-18(16)22-19/h1-11,20-21,23-24H/t20-,21-/m0/s1 |
InChI-Schlüssel |
LWQQPBNWXMYMEF-SFTDATJTSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)[C@@H]([C@H](C=C5)O)O |
SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=C(C=C4)C(C(C=C5)O)O |
Andere CAS-Nummern |
117019-81-5 117066-30-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



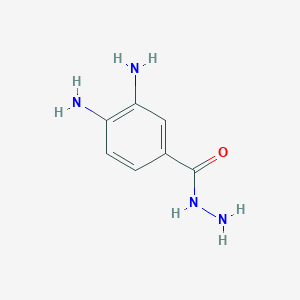
![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)
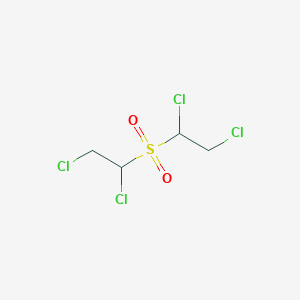
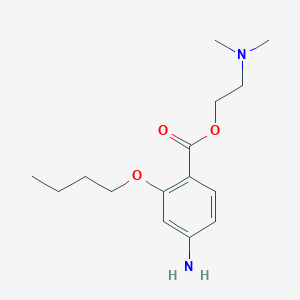
![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
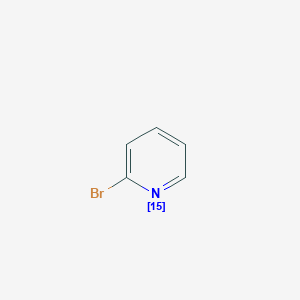
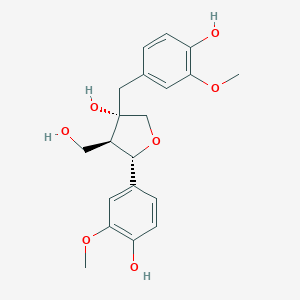
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
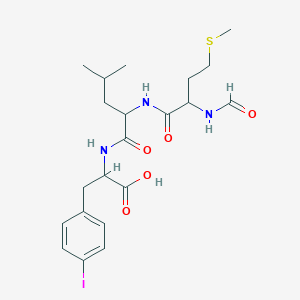
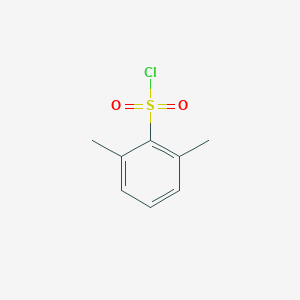
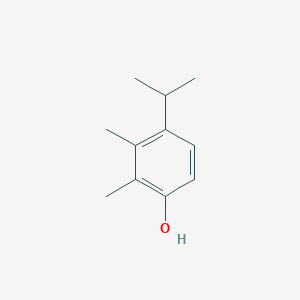
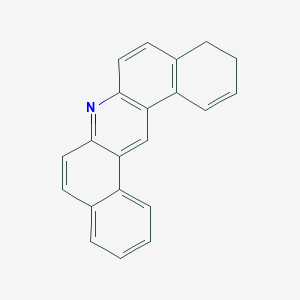
![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)